17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Beschreibung
X-ray Diffraction Methodology and Principles
X-ray diffraction represents the primary analytical technique for determining the crystalline structure of steroid compounds. The fundamental principle underlying X-ray diffraction involves the interaction of characteristic X-radiation with the ordered atomic arrangement within crystalline materials. When high-energy electron beams impinge upon copper targets, they generate characteristic peaks including copper K-alpha radiation with wavelengths of 1.54050 Angstroms for K-alpha1 and 1.54434 Angstroms for K-alpha2. The diffraction condition follows Bragg's law, where the wavelength equals twice the d-spacing of crystal planes multiplied by the sine of the diffraction angle.
The resolution of K-alpha1 and K-alpha2 double lines becomes particularly evident at high diffraction angles due to the relationship where the angular separation increases proportionally with the tangent of the diffraction angle. This phenomenon proves especially valuable for precise structural determinations of complex steroid molecules like 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione. Modern X-ray diffraction systems employ sophisticated detector technologies, including advanced area detectors and monochromator systems, to achieve high-resolution structural data.
Steroid Ring System Characterization
The structural analysis of related pregnane derivatives through X-ray crystallography reveals fundamental insights applicable to 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione. Studies of similar steroid compounds demonstrate that the characteristic four-ring system adopts specific conformational arrangements. The A-ring containing conjugated double bonds typically exhibits high planarity with root-mean-square deviations from planarity typically less than 0.032 Angstroms. The cyclohexane B and C rings consistently adopt chair conformations, while the five-membered D ring exhibits half-chair geometry.
The trans-fusion pattern between B/C and C/D ring junctions represents a universal feature among pregnane derivatives. Methyl substituents at carbon-10 and carbon-13 orient toward the same side of the steroid nucleus, establishing the characteristic spatial arrangement. For 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione, the additional methyl group at carbon-16 in the beta configuration would introduce specific steric interactions that influence the overall molecular geometry.
Structural Parameters and Unit Cell Dimensions
The crystallographic analysis of steroid compounds typically reveals specific unit cell parameters that reflect the molecular packing arrangements and intermolecular interactions. The presence of multiple hydroxyl groups in 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione suggests the formation of extensive hydrogen bonding networks within the crystal lattice. These hydrogen bonds would significantly influence the crystal packing efficiency and unit cell dimensions.
| Structural Parameter | Typical Range for Pregnane Derivatives | Significance |
|---|---|---|
| A-ring planarity deviation | 0.020-0.040 Å | Indicates aromatic character |
| B-C ring junction angle | 108-112° | Trans-fusion geometry |
| C-D ring junction angle | 105-110° | Trans-fusion geometry |
| C16-methyl orientation | β-configuration | Steric influence on D-ring |
| Hydroxyl hydrogen bonding | 2.6-3.2 Å | Intermolecular interactions |
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-9,11,13,16-18,23,26H,4-5,10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPMZGRZVNGSU-OHIZPDRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C=CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C=C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186648 | |
| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330157-04-5 | |
| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,11-TRIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R1T8OZLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Epoxidation of Pregna-16-ene-20S-acetate
The starting material undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C for 4–6 hours. This step forms a 16α,17α-epoxide intermediate, critical for subsequent methyl group introduction.
Methyl Addition via Grignard Reaction
The epoxide is treated with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −10 to 0°C for 2–3 hours. This nucleophilic opening installs the 16β-methyl group while preserving the 17α-hydroxyl group.
Key Observation : The reaction’s low temperature minimizes side reactions, ensuring >95% regioselectivity for the 16β configuration.
Hydrolysis of the 20-Acetate Group
The 20S-acetate is hydrolyzed using sodium hydroxide (NaOH) in methanol-water (4:1) at 25–30°C for 6–8 hours. This step yields the free 20-alcohol, prerequisite for oxidation.
Oxidation of the 17-Hydroxyl Group
The 17α-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at −5 to 0°C for 1–2 hours. This step generates the 3,20-dione system.
Critical Note : Excess oxidant is quenched with isopropanol to prevent over-oxidation.
Dehydration to Form the 1,4-Diene
Treatment with hydrochloric acid (HCl) in refluxing toluene (110–120°C) for 8–10 hours induces dehydration, forming the 1,4-diene.
Elimination to Generate the 9(11)-Double Bond
The final step employs potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 80–90°C for 3–4 hours to eliminate a hydroxyl group and form the 9(11)-triene system.
Optimization and Key Parameters
Stereochemical Control
Solvent and Reagent Selection
-
THF for MeMgBr reactions: Enhances nucleophilicity while stabilizing intermediates.
-
DMSO in elimination: Facilitates base-mediated dehydrogenation without side reactions.
Comparative Analysis of Alternative Routes
While the above method is dominant, other approaches include:
Analyse Chemischer Reaktionen
Types of Reactions
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl bromide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural nuances of 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione differentiate it from related corticosteroids. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Research
Impact of Fluorination :
Fluorination at positions 6 or 9 (e.g., betamethasone, flumetasone) enhances glucocorticoid receptor binding and metabolic stability, increasing anti-inflammatory potency . The absence of fluorine in the target compound likely reduces its potency compared to fluorinated analogs .
In contrast, 1,4-diene systems (e.g., betamethasone) allow greater conformational flexibility, which may improve receptor compatibility .
Substituent Position and Activity: 16β-methyl vs. 16α-methyl: The 16β-methyl group in the target compound and betamethasone enhances glucocorticoid activity compared to 16α-methyl derivatives (e.g., dexamethasone impurities) .
Esterification and Solubility : Acetylation at position 21 (e.g., betamethasone acetate) increases lipophilicity, prolonging half-life and enabling topical formulations. The target compound’s free hydroxyl groups at 17 and 21 may limit its use to injectable or oral forms .
Biologische Aktivität
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione, also known as Betamethasone Impurity C, is a synthetic glucocorticoid compound that has gained attention for its biological activities and applications in pharmacological research. Its structure is characterized by a steroid backbone with hydroxyl groups at the 17 and 21 positions and a methyl group at the 16 position.
- Molecular Formula: C22H28O4
- Molecular Weight: 356.46 g/mol
- CAS Number: 13504-15-9
- IUPAC Name: (16beta)-17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Anti-inflammatory Properties
Research indicates that 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione exhibits significant anti-inflammatory effects. It is often used in studies to characterize the biological activity of related compounds such as VBP15, which is being explored as a novel anti-inflammatory agent. The compound's mechanism of action involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines .
Pharmacological Applications
This compound serves as an impurity reference standard in various analytical studies aimed at assessing the stability and separation of glucocorticoids like dexamethasone and betamethasone through techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) . Its role in pharmacokinetics is crucial for understanding the metabolism and efficacy of glucocorticoids.
Case Studies
- Characterization of VBP15 : A study evaluated the anti-inflammatory properties of VBP15 in comparison to traditional glucocorticoids. The results indicated that VBP15 had comparable efficacy with reduced side effects, suggesting that derivatives like 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione could offer therapeutic advantages in treating inflammatory conditions .
- Stability Testing : In a study focusing on the stability of glucocorticoids under various conditions, 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione was identified as a key impurity that could affect the overall pharmacological profile of formulations containing betamethasone. The research highlighted the importance of monitoring impurities for ensuring drug safety and efficacy .
Table: Summary of Biological Activities
Q & A
Q. What experimental controls are critical for reproducibility in steroid functionalization studies?
- Methodological Answer : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., commercially available dexamethasone derivatives, per ) . Standardize solvent purity (HPLC-grade) and reaction atmosphere (argon-purged flasks) to minimize variability.
Safety & Compliance
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (): Use PPE (nitrile gloves, safety goggles), work in a fume hood, and maintain exposure controls (HEPA filters). For spills, neutralize with inert adsorbents (vermiculite) and dispose per EPA hazardous waste regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
